Ethylene glycol diacetate
Overview
Description
Ethylene glycol diacetate, with the chemical formula C6H10O4, is an organic compound known for its use as a solvent and intermediate in various industries. This colorless liquid is characterized by its two acetate groups attached to the ethylene glycol backbone . It is widely used in industrial applications, including solvents, coatings, inks, adhesives, and cleaning agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene glycol diacetate can be synthesized through the esterification of ethylene glycol with acetic acid. This reaction typically occurs in the presence of a catalyst, such as supported ionic liquids or metal-ion-modified styrene-divinyl benzene benzenesulfonic acid type acidic cation exchange resin . The reaction conditions often involve moderate temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is produced by taking ethylene glycol monomethyl ether and acetic acid as raw materials. The esterification reaction is catalyzed by a metal-ion-modified cation exchange resin, followed by rectification to obtain the fine product . This method allows for continuous production, high efficiency, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions: Ethylene glycol diacetate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to produce ethylene glycol and acetic acid.
Oxidation: Reacts with strong oxidizing agents to form carbon dioxide and water.
Reduction: Can be reduced to ethylene glycol in the presence of reducing agents.
Substitution: Reacts with nucleophiles to replace the acetate groups with other functional groups.
Common Reagents and Conditions:
Aqueous Acids: Used in hydrolysis reactions to produce alcohols and acids.
Strong Oxidizing Agents: Used in oxidation reactions to produce carbon dioxide and water.
Reducing Agents: Used in reduction reactions to produce ethylene glycol.
Nucleophiles: Used in substitution reactions to replace acetate groups.
Major Products Formed:
Hydrolysis: Ethylene glycol and acetic acid.
Oxidation: Carbon dioxide and water.
Reduction: Ethylene glycol.
Substitution: Various substituted ethylene glycol derivatives.
Scientific Research Applications
Ethylene glycol diacetate has numerous applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biological samples and as a solvent for biochemical reactions.
Medicine: Utilized in pharmaceutical formulations and drug delivery systems.
Industry: Used as a hardener for silicates, a precursor for the enzymatic synthesis of poly(ethylene glutarate), and an acyl donor for the in situ generation of peracetic acid
Mechanism of Action
The mechanism of action of ethylene glycol diacetate involves its hydrolysis to produce ethylene glycol and acetic acid. This reaction is catalyzed by aqueous acids, which liberate heat along with alcohols and acids . The compound’s reactivity with strong oxidizing acids can lead to vigorous exothermic reactions, generating heat and potentially igniting the reaction products .
Comparison with Similar Compounds
Ethylene Glycol: A diol with the formula C2H6O2, used as a raw material in the manufacture of polyester fibers and antifreeze formulations.
Diethylene Glycol Diacetate: An ester of diethylene glycol, used as a solvent and plasticizer.
Propylene Glycol Diacetate: An ester of propylene glycol, used as a solvent and intermediate in organic synthesis.
Uniqueness: this compound is unique due to its dual acetate groups, which provide it with distinct solubility and reactivity properties. It serves as a versatile solvent and intermediate in various industrial and research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-acetyloxyethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-5(7)9-3-4-10-6(2)8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXMVXSTHSMVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Record name | ETHYLENE GLYCOL DIACETATE | |
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Related CAS |
27252-83-1 | |
Record name | Polyethylene glycol diacetate | |
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DSSTOX Substance ID |
DTXSID0026880 | |
Record name | 1,2-Ethanediol diacetate | |
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Molecular Weight |
146.14 g/mol | |
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Physical Description |
Ethylene glycol diacetate is a colorless liquid with a mild pleasant odor. Density 9.2 lb /gal. Flash point 191 °F. Boiling point 369 °F. Combustible but requires some effort to ignite. Used in the manufacture of perfumes, printing ink, lacquers and resins., Dry Powder; Liquid, Colorless liquid; [Hawley] | |
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Boiling Point |
367 to 369 °F at 760 mmHg (NTP, 1992), 190-191 °C | |
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Flash Point |
205 °F (NTP, 1992), 191 °F (88 °C) (CLOSED CUP), 215-255 °F (open cup) | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), MISCIBLE WITH ETHER, SOL IN ... ETHANOL AND ACETONE, 16.4% IN WATER AT 20 °C, Water solubility = 1.78X10+5 mg/l at 24.5 °C | |
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Density |
1.104 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.104, Bulk density = 9.2 lb/gal at 20 °C, freezing point = -31 °C | |
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Vapor Density |
5.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.0 (AIR= 1) | |
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Vapor Pressure |
0.4 mmHg at 68 °F ; 1 mmHg at 100.9 °F; 760 mmHg at 374.9 °F (NTP, 1992), 0.07 [mmHg], Vapor pressure: 0.4 mm Hg @ 20 °C, 7.74X10-2 mm Hg at 25 °C | |
Record name | ETHYLENE GLYCOL DIACETATE | |
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Color/Form |
COLORLESS LIQ | |
CAS No. |
111-55-7 | |
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Melting Point |
-24 °F (NTP, 1992), -31 °C | |
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